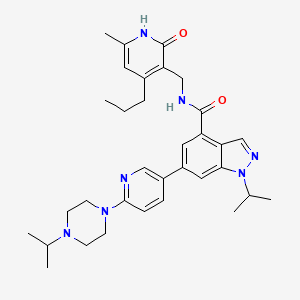

UNC1999

描述

Significance of Histone Methyltransferases in Gene Regulation and Disease

Histone methyltransferases regulate gene expression by altering chromatin structure. The addition of methyl groups to different histone residues can either promote or repress transcription, depending on the specific site of modification. wikipedia.orgwikipedia.org For instance, methylation at histone H3 lysine (B10760008) 4 (H3K4me) is generally associated with transcriptional activation, while methylation at histone H3 lysine 9 (H3K9me) and lysine 27 (H3K27me) are typically linked to transcriptional repression. wikipedia.orgwikipedia.org

The precise control of histone methylation is essential for normal development, cell differentiation, and maintaining cellular homeostasis. frontiersin.orglongdom.org Aberrant activity or expression of HMTs can lead to altered gene expression patterns, contributing to the development and progression of various diseases, particularly cancer and neurodegenerative disorders. mdpi.comfrontiersin.orgwikipedia.orglongdom.org In cancer, dysregulation of HMTs can result in the activation of oncogenes or the silencing of tumor suppressor genes, driving uncontrolled cell proliferation and tumorigenesis. wikipedia.orglongdom.org

Overview of Polycomb Repressive Complex 2 (PRC2) Functionality

Polycomb Repressive Complex 2 (PRC2) is a highly conserved multi-subunit protein complex that functions as a key epigenetic silencer. spandidos-publications.comnih.govplos.orgmdpi.com Its primary role is to establish and maintain repressive chromatin states through the methylation of lysine 27 on histone H3 (H3K27). spandidos-publications.comnih.govplos.orgmdpi.comnih.govelifesciences.org PRC2 is crucial for regulating gene expression patterns during development and maintaining cell identity. nih.govplos.orgmdpi.comwikipedia.org

The core PRC2 complex typically consists of four main subunits: Enhancer of Zeste Homolog 1 or 2 (EZH1/2), Embryonic Ectoderm Development (EED), Suppressor of Zeste 12 (SUZ12), and Retinoblastoma Associated Protein 46/48 (RbAP46/48, also known as RBBP4/7). spandidos-publications.comnih.govnih.gov This core complex can also associate with accessory proteins like JARID2, AEBP2, and Polycomb-like proteins (PCLs) to form a holo-PRC2 complex, which can enhance its methyltransferase activity. spandidos-publications.comnih.gov

Role of EZH2 and EZH1 as Catalytic Subunits

Within the PRC2 complex, either EZH2 or EZH1 serves as the catalytic subunit, possessing the SET domain responsible for histone methyltransferase activity. nih.govresearchgate.net EZH2 is the primary catalytic subunit in embryonic stem cells and plays a major role in establishing H3K27me3, which is essential for maintaining stem cell identity and proper differentiation. nih.govuniprot.org EZH1 is a closely related paralog that also catalyzes H3K27 methylation. nih.govresearchgate.net While both can catalyze mono-, di-, and tri-methylation of H3K27, PRC2 complexes containing EZH2 generally exhibit greater catalytic activity than those containing EZH1. nih.govbiorxiv.org EZH1 and EZH2 exhibit differences in their expression patterns and enzymatic activity in various cellular contexts, suggesting distinct roles in heterochromatin formation. researchgate.net EZH2 displays a preference for substrates with less methylation (H3K27me0 > H3K27me1 > H3K27me2). uniprot.org

H3K27 Methylation as a Repressive Epigenetic Mark

Methylation of histone H3 at lysine 27 (H3K27me) is a hallmark of transcriptionally silent chromatin, particularly facultative heterochromatin. plos.orgmdpi.comnih.govelifesciences.orgresearchgate.net PRC2 catalyzes the addition of one, two, or three methyl groups to H3K27, resulting in H3K27me1, H3K27me2, and H3K27me3. spandidos-publications.comnih.govresearchgate.netuniprot.org H3K27me3 is strongly associated with gene repression and is often found at the promoters of genes that need to be silenced to prevent inappropriate expression. nih.govelifesciences.orgnih.govresearchgate.net This modification can impede the binding of transcription factors and RNA polymerase II, thereby repressing gene expression. researchgate.net H3K27me3 can also be recognized by components of the PRC1 complex, facilitating further chromatin compaction and stable transcriptional repression. nih.govnih.govnih.gov

Rationale for Pharmacological Targeting of PRC2 in Pathological Conditions

Dysregulation of PRC2 activity, including overexpression or activating mutations in EZH2, is frequently observed in various human cancers and contributes to malignant transformation. nih.govwikipedia.orgnih.govnih.govnih.govresearchgate.net This aberrant activity can lead to the inappropriate silencing of tumor suppressor genes and the promotion of cancer cell proliferation, survival, and metastasis. longdom.orgspandidos-publications.comnih.gov Given its critical role in these pathological processes, PRC2, particularly its catalytic subunits EZH2 and EZH1, has emerged as an attractive target for pharmacological intervention in cancer therapy. nih.govnih.govresearchgate.netmdpi.com Inhibiting the enzymatic activity of PRC2 aims to restore normal gene expression patterns, potentially leading to the re-expression of silenced tumor suppressor genes and the inhibition of cancer cell growth. nih.govmdpi.com

Contextualization of UNC1999 within the Landscape of Epigenetic Inhibitors

This compound is a small molecule that functions as a potent and selective inhibitor of the histone methyltransferases EZH2 and EZH1. nih.govselleckchem.comthesgc.orgmedchemexpress.comrndsystems.comabcam.comactivemotif.com It was developed through a collaboration between the Structural Genomics Consortium (SGC) and the Center for Integrative Chemical Biology and Drug Discovery (CICBDD) at the University of North Carolina at Chapel Hill. thesgc.orgnih.gov this compound is characterized as a SAM-competitive inhibitor, meaning it competes with the cofactor S-adenosylmethionine (SAM) for binding to the active site of EZH2 and EZH1. nih.govselleckchem.commedchemexpress.comrndsystems.comabcam.com

This compound is noteworthy as one of the first orally bioavailable chemical probes targeting both EZH2 and EZH1. nih.govacs.org This property makes it a valuable tool for in vivo studies to investigate the long-term effects and potential toxicities associated with dual inhibition of these enzymes. nih.govacs.org Its development contributes to the growing landscape of epigenetic inhibitors, specifically those targeting the PRC2 complex, and provides a tool to explore the therapeutic potential of simultaneously inhibiting both EZH2 and EZH1. mdpi.com

Research findings have demonstrated that this compound is highly potent against both wild-type and certain mutant forms of EZH2 (e.g., Y641N) and also inhibits EZH1, albeit with slightly lower potency. nih.govselleckchem.comthesgc.orgrndsystems.comabcam.comactivemotif.com It exhibits significant selectivity over a broad range of other epigenetic and non-epigenetic targets. nih.govselleckchem.comthesgc.orgrndsystems.commdpi.com Studies using this compound have provided valuable insights into the biological consequences of inhibiting PRC2 activity, particularly the reduction of H3K27 methylation and its effects on gene expression and cellular processes in various disease models, including leukemia and glioblastoma. abcam.comactivemotif.comnih.govoncotarget.com

Table 1: In Vitro Potency of this compound against EZH2 and EZH1

| Target | IC₅₀ (nM) | Assay Type | Reference |

| EZH2 | 2 | Cell-free | selleckchem.comthesgc.orgcenmed.com |

| EZH2 | <10 | Cell-free | medchemexpress.comrndsystems.comaacrjournals.org |

| EZH1 | 45 | Cell-free | nih.govselleckchem.comthesgc.orgmedchemexpress.comrndsystems.comabcam.comactivemotif.comcenmed.com |

Table 2: Effect of this compound on H3K27me3 in Cells

| Cell Line | This compound Concentration | Exposure Time | Effect on H3K27me3 | IC₅₀ (nM) | Reference |

| MCF10A | Concentration-dependent | 72 hours | Reduced | 124 ± 11 | nih.govselleckchem.comthesgc.orgabcam.com |

| MCF7 | 5 µM | 72 hours | Effectively reduced | - | nih.gov |

| DB (DLBCL) | 3000 nM | 3 days | Significantly reduced | - | nih.gov |

This compound has been shown to suppress global H3K27 trimethylation and dimethylation (H3K27me3/2) in cells. selleckchem.comabcam.comactivemotif.comnih.gov This reduction in repressive methylation marks leads to the derepression of Polycomb target genes, including tumor suppressor genes like Cdkn2a and NR4A1. nih.govaacrjournals.org The derepression of these genes contributes to the observed anti-proliferative and pro-apoptotic effects of this compound in sensitive cancer cell lines. selleckchem.comnih.govaacrjournals.org

Table 3: Effects of this compound on H3K27 Methylation States in MLL-rearranged Leukemia Cells

| Methylation State | Percentage of Total H3 (Mock-treated) | Percentage of Total H3 (this compound-treated) | Reference |

| H3K27me3 | 8.5% | 1.3% | nih.gov |

| H3K27me2 | 30.9% | 7.1% | nih.gov |

| H3K27me1 | 45.6% | 30.7% | nih.gov |

| Non-methylated H3K27 | 14.8% | 60.4% | nih.gov |

This compound's ability to inhibit both EZH2 and EZH1 distinguishes it from some earlier EZH2-specific inhibitors and may offer advantages in contexts where both enzymes contribute to H3K27 methylation and gene repression. mdpi.comnih.govoncotarget.com For instance, dual inhibition might be more effective in preventing potential compensation by EZH1 when EZH2 is inhibited. nih.govoncotarget.com

Structure

3D Structure

属性

IUPAC Name |

N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N7O2/c1-7-8-24-15-23(6)37-33(42)28(24)19-35-32(41)27-16-26(17-30-29(27)20-36-40(30)22(4)5)25-9-10-31(34-18-25)39-13-11-38(12-14-39)21(2)3/h9-10,15-18,20-22H,7-8,11-14,19H2,1-6H3,(H,35,41)(H,37,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJNKUOXBZSZAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C(=O)NC(=C1)C)CNC(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001099939 | |

| Record name | N-[(1,2-Dihydro-6-methyl-2-oxo-4-propyl-3-pyridinyl)methyl]-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431612-23-5 | |

| Record name | N-[(1,2-Dihydro-6-methyl-2-oxo-4-propyl-3-pyridinyl)methyl]-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431612-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,2-Dihydro-6-methyl-2-oxo-4-propyl-3-pyridinyl)methyl]-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001099939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Elucidation of Unc1999 Action

Dual Enzymatic Inhibition of EZH2 and EZH1

UNC1999 is characterized as a potent, orally bioavailable dual inhibitor of the histone methyltransferases Enhancer of zeste homolog 2 (EZH2) and Enhancer of zeste homolog 1 (EZH1). nih.govnih.gov These two enzymes are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which plays a crucial role in gene silencing by methylating histone H3 on lysine (B10760008) 27 (H3K27). nih.govnih.gov EZH1 and EZH2 share 96% sequence identity within their catalytic domains. nih.govmedchemexpress.cn Unlike other inhibitors that are highly selective for EZH2, this compound's ability to inhibit both enzymes provides a broader impact on PRC2 activity. nih.gov

The inhibitory action of this compound on EZH1 and EZH2 is defined by a specific and well-characterized kinetic profile.

This compound functions as a competitive inhibitor with respect to the cofactor S-Adenosyl-L-methionine (SAM). nih.govmedchemexpress.com SAM is the universal methyl donor used by histone methyltransferases, including EZH2 and EZH1, to transfer a methyl group to the histone substrate. nih.gov By competing with SAM for binding to the enzyme's active site, this compound effectively blocks the catalytic activity of EZH2 and EZH1. nih.govnih.gov Lineweaver-Burk plot analysis has confirmed this competitive mode of inhibition. nih.gov

In contrast to its interaction with SAM, this compound exhibits a non-competitive binding mechanism with respect to the histone H3 peptide substrate. nih.govmedchemexpress.com This indicates that the binding of this compound to the enzyme does not prevent the binding of the histone substrate, and vice versa. Instead, this compound forms a complex with the enzyme that is catalytically inactive, regardless of whether the histone substrate is bound. This dual-binding mechanism, being competitive with the cofactor and non-competitive with the substrate, is a key feature of its inhibitory profile. nih.gov

While this compound inhibits both EZH1 and EZH2, it displays a differential potency against the two enzymes. It is a highly potent inhibitor of EZH2, with a half-maximal inhibitory concentration (IC₅₀) of less than 10 nM. medchemexpress.comnih.gov Its potency against EZH1 is also significant, with an IC₅₀ value of 45 nM. nih.govmedchemexpress.com This makes this compound approximately 10-fold less potent for EZH1 compared to EZH2. nih.gov This contrasts with other inhibitors like EPZ005687 and GSK126, which are at least 50-fold more selective for EZH2 over EZH1. nih.gov

| Enzyme | IC₅₀ (nM) |

|---|---|

| EZH2 | <10 |

| EZH1 | 45 |

Inhibition Kinetics and Binding Mechanisms

Impact on Histone Methylation Status

The enzymatic inhibition of EZH2 and EZH1 by this compound directly translates to significant changes in the global histone methylation landscape within cells.

Quantitative mass spectrometry has demonstrated the profound effect of this compound on histone methylation. In one study, treatment with this compound reduced the percentage of H3K27me3 from 8.5% of the total histone H3 in control cells to just 1.3%. nih.gov This suppression of H3K27me3 occurs without altering the total protein levels or the assembly of the PRC2 complex, indicating that this compound acts directly on the enzymatic function of EZH2 and EZH1 on chromatin. nih.gov The reduction in H3K27me3 is often correlated with a derepression of polycomb target genes. nih.govnih.gov

| Histone Mark | % of Total H3 (Control) | % of Total H3 (this compound Treated) |

|---|---|---|

| H3K27me3 | 8.5% | 1.3% |

| H3K27me2 | 30.9% | 7.1% |

| H3K27me1 | 45.6% | 30.7% |

| Unmethylated H3K27 | 14.8% | 60.4% |

Data from quantitative mass spectrometry analysis showing the change in relative abundance of various H3K27 methylation states after this compound treatment. nih.gov

Reduction of H3K27 Dimethylation (H3K27me2)

| Histone Mark | % of Total H3 (Mock-Treated) | % of Total H3 (this compound-Treated) |

|---|---|---|

| H3K27me3 | 8.5% | 1.3% |

| H3K27me2 | 30.9% | 7.1% |

| H3K27me1 | 45.6% | 30.7% |

| Unmethylated H3K27 | 14.8% | 60.4% |

Data derived from studies in MLL-AF9–transformed leukemia cells. nih.gov

Transcriptional Consequences of PRC2 Inhibition by this compound

By reducing the repressive H3K27me3/me2 marks, this compound induces significant changes in the transcriptional landscape of cells. The primary consequence is the reactivation of genes that are normally silenced by the PRC2 complex. nih.govresearchgate.net

Derepression of Polycomb Target Genes

Consistent with the role of PRC2 as a transcriptional repressor, treatment with this compound leads to a significant upregulation of Polycomb target genes. nih.govresearchgate.net In leukemia models, this compound treatment altered the expression of several hundred transcripts, with a notable bias towards gene upregulation. nih.gov Gene Set Enrichment Analysis (GSEA) confirmed a significant enrichment of PRC2-repressed genes among those derepressed by this compound. nih.gov A key example of a derepressed Polycomb target is the tumor suppressor gene Cdkn2a. nih.gov This on-target effect was further validated by showing that the transcriptional changes induced by this compound significantly overlap with those caused by the knockdown of EED, an essential non-catalytic subunit of the PRC2 complex. nih.gov

Preferential Effects on Distal Regulatory Elements (e.g., Enhancers)

Mechanistic studies have revealed that the transcriptional effects of this compound are not uniformly distributed across the genome. Instead, the compound preferentially affects distal regulatory elements, such as enhancers. nih.gov Enhancers are critical DNA sequences that modulate the expression of target genes from a distance and are often marked by specific histone signatures. nih.gov Following this compound treatment, a preferential "erasure" of the H3K27me3 mark was observed at these distal regions. nih.gov This reduction of repressive marks at enhancers contributes significantly to the subsequent derepression of associated Polycomb target genes. nih.gov

Correlation between H3K27me3 Decrease and H3K27 Acetylation Gain

The epigenetic landscape is characterized by a dynamic interplay between different histone modifications. The repressive H3K27me3 mark and the activating H3K27 acetylation (H3K27ac) mark are often mutually exclusive. nih.govmdpi.com Inhibition of PRC2 by this compound leads to a direct and observable shift in this balance. nih.gov Chromatin immunoprecipitation sequencing (ChIP-Seq) analyses have demonstrated that the this compound-induced reduction in H3K27me3 at gene regulatory regions is accompanied by a concurrent gain in H3K27ac. nih.gov This switch from a repressive to an active chromatin state is a key mechanism underlying the derepression of target genes. nih.gov For instance, at the promoters of this compound-derepressed genes, a loss or shrinking of H3K27me3 peaks is observed alongside a simultaneous increase in H3K27ac signals. nih.gov

Selectivity Profiling and Control Compounds

A critical aspect of a chemical probe like this compound is its specificity for its intended targets over other cellular proteins. Extensive profiling has demonstrated that this compound is a highly selective inhibitor of EZH2 and EZH1. nih.govmdpi.com

Specificity Against Other Methyltransferases and Non-Epigenetic Targets

This compound exhibits remarkable selectivity for EZH2 and EZH1 over a wide array of other enzymes. nih.gov When tested against a panel of 15 other lysine, arginine, and DNA methyltransferases, this compound was found to be more than 10,000-fold selective for EZH2. nih.govchemicalprobes.org Its selectivity extends to non-epigenetic targets as well. In a panel of 50 representative kinases, this compound showed minimal inhibition (less than 20% at a high concentration of 10,000 nM). nih.govchemicalprobes.org Similarly, broad screening against dozens of G-protein coupled receptors (GPCRs), ion channels, and transporters revealed limited off-target activity. chemicalprobes.org

To aid in distinguishing on-target effects from potential off-target activities in cellular studies, a structurally similar but biologically inactive control compound, UNC2400, was developed. nih.govnih.gov UNC2400 differs from this compound by the addition of two N-methyl groups. nih.gov These modifications were designed to abolish the key hydrogen bonds between the compound and the EZH2 protein, rendering it inactive (IC50 > 13,000 nM). nih.govnih.gov The drastic difference in potency between this compound and UNC2400 makes them an ideal pair of tool compounds for rigorous mechanistic studies. nih.gov

| Target | Potency (IC50) | Selectivity vs. EZH2 | Reference |

|---|---|---|---|

| EZH2 | <10 nM | - | nih.govnih.gov |

| EZH1 | 45 nM | ~10-fold | nih.gov |

| 15 Other Methyltransferases | >100,000 nM | >10,000-fold | nih.gov |

| Panel of 50 Kinases | >10,000 nM (for most) | High | nih.govchemicalprobes.org |

| UNC2400 (Control) on EZH2 | >13,000 nM | >1,300-fold | nih.govnih.gov |

Utility of UNC2400 as an Inactive Analog for On-Target Validation

To ensure that the biological effects observed with this compound are a direct result of inhibiting EZH1 and EZH2, and not due to off-target interactions, a closely related but inactive control compound, UNC2400, was developed. nih.govmedchemexpress.com UNC2400 is a structural analog of this compound, differing only by the addition of two N-methyl groups. nih.govnih.gov This seemingly minor modification is critical as it prevents the key hydrogen bonds necessary for binding to the target enzymes, rendering UNC2400 over 1,000-fold less potent than this compound. nih.govapexbt.commedchemexpress.com

The high structural similarity and vast difference in potency make this compound and UNC2400 an ideal pair for validating on-target activity in cellular assays. nih.gov By running parallel experiments, researchers can confidently attribute the cellular outcomes to the specific inhibition of EZH1/EZH2.

Detailed Research Findings:

Biochemical Potency: In vitro methyltransferase assays demonstrate the stark contrast in inhibitory activity between the two compounds. This compound potently inhibits EZH2 and EZH1 with IC₅₀ values of <10 nM and 45 nM, respectively. nih.govmedchemexpress.com In sharp contrast, UNC2400 shows significantly weaker inhibition with an IC₅₀ of >13,000 nM for EZH2. nih.gov

| Compound | EZH2 IC₅₀ (nM) | EZH1 IC₅₀ (nM) |

|---|---|---|

| This compound | <10 | 45 |

| UNC2400 | 13,000 | 62,000 |

Cellular H3K27me3 Levels: A primary indicator of this compound's on-target activity is the reduction of global H3K27me3 levels in cells. Treatment of various cell lines, including MCF10A breast cells and MLL-rearranged leukemia cells, with this compound leads to a dose-dependent decrease in H3K27 trimethylation. nih.govnih.govthesgc.org Conversely, treatment with UNC2400 at similar concentrations has a negligible effect on H3K27me3 levels, confirming that the reduction is due to specific EZH1/EZH2 inhibition. nih.govnih.govthesgc.org For instance, in MCF10A cells, this compound reduced H3K27me3 levels with an IC₅₀ of 124 nM, while UNC2400 showed almost no activity. nih.gov

Gene Expression: this compound treatment leads to the derepression of PRC2 target genes. nih.gov Microarray analyses in MLL-rearranged leukemia cells showed that this compound altered the expression of hundreds of transcripts, consistent with the role of PRC2 in gene silencing. nih.gov These changes in gene expression were not observed in cells treated with the inactive analog UNC2400. nih.gov

| Compound | Effect on H3K27me3 Levels (MCF10A cells) | Effect on DB Cell Proliferation |

|---|---|---|

| This compound | Potent, dose-dependent reduction (IC₅₀ = 124 nM) | Significant inhibition (EC₅₀ = 633 nM) |

| UNC2400 | Negligible inhibition | No significant inhibition |

Therapeutic Potential of Unc1999 in Disease Models

Hematological Malignancies

Hematological malignancies, such as leukemia and multiple myeloma, are cancers affecting the blood, bone marrow, and lymph nodes. Epigenetic dysregulation, including alterations in histone methylation patterns controlled by enzymes like EZH2 and EZH1, plays a significant role in the development and progression of these cancers. ashpublications.orgaacrjournals.orgaacrjournals.orgnih.gov UNC1999's ability to modulate H3K27 methylation has been investigated for its therapeutic potential in these contexts.

Mixed Lineage Leukemia (MLL-rearranged leukemia)

MLL-rearranged leukemia is an aggressive form of leukemia characterized by translocations involving the MLL gene (also known as KMT2A). nih.govnih.gov These rearrangements lead to the formation of oncogenic fusion proteins that aberrantly recruit epigenetic machinery, including PRC2 and DOT1L, contributing to uncontrolled cell proliferation and blocked differentiation. nih.govnih.govnih.govmdpi.comfrontiersin.org Given the involvement of PRC2 components EZH2 and EZH1 in the pathogenesis of MLL-rearranged leukemia, dual inhibition by this compound has been explored as a therapeutic strategy. nih.govashpublications.orgmdpi.comnih.gov

This compound has shown significant efficacy in inhibiting the growth and proliferation of MLL-rearranged leukemia cells in vitro. Studies have demonstrated that this compound treatment leads to a dose- and time-dependent suppression of proliferation in various MLL-rearranged cell lines. nih.govdtic.mil This effect is attributed to its ability to inhibit the enzymatic activity of both EZH2 and EZH1, leading to reduced levels of H3K27me3/2. nih.govashpublications.orgdtic.mil Unlike selective EZH2 inhibitors, dual inhibition of EZH2 and EZH1 appears to be more effective in suppressing the growth of MLL-rearranged leukemia cells, suggesting a compensatory role for EZH1 when EZH2 is inhibited alone. nih.govashpublications.orgnih.gov An inactive analog compound, UNC2400, did not show these effects, highlighting the on-target activity of this compound. nih.govashpublications.orgdtic.mil

Data on the half-maximal effective concentration (EC50) of this compound in various MLL-rearranged leukemia cell lines highlights its potency:

| Cell Line (MLL rearrangement) | EC50 (nM) | Source |

| MLL-AF9 transformed murine leukemia progenitors | ~100-200 | dtic.mil |

| MLL-ENL transformed murine leukemia progenitors | ~200-400 | dtic.mil |

| MV-4-11 (MLL-AF4) | 524.8 | nih.gov |

| RS4;11 (MLL-AF4) | 1956 | nih.gov |

| MOLM-14 (MLL-AF9) | Sensitive | nih.gov |

| THP-1 (MLL-AF9) | Sensitive | nih.gov |

Beyond inhibiting proliferation, this compound induces anti-leukemia effects, including the promotion of differentiation and the induction of apoptosis in MLL-rearranged leukemia cells. nih.govdtic.milresearchgate.net Treatment with this compound has been shown to cause morphological changes indicative of differentiation, shifting from immature leukemic myeloblasts towards more differentiated cell types. nih.govdtic.milresearchgate.net This is accompanied by changes in the expression of differentiation markers. nih.govdtic.milresearchgate.net

The therapeutic potential of this compound has also been evaluated in vivo using murine xenograft models of MLL-rearranged leukemia. Oral administration of this compound has been shown to prolong the survival of mice bearing MLL-AF9-induced leukemia. nih.govashpublications.orgrndsystems.comdtic.mil In one study, mice treated with this compound exhibited a significantly prolonged survival compared to vehicle-treated controls. dtic.mil This demonstrates that this compound can exert anti-leukemic effects in a living system, reducing tumor burden and improving outcomes. nih.govashpublications.orgrndsystems.comdtic.mil

Multiple Myeloma

Multiple Myeloma (MM) is a malignancy of plasma cells characterized by their accumulation in the bone marrow. aacrjournals.orgnih.govscienceopen.com While treatment options have improved, MM remains largely incurable, highlighting the need for novel therapies. aacrjournals.org EZH2 is overexpressed in a subgroup of MM patients and has been implicated in disease progression and drug resistance. aacrjournals.orgnih.govscienceopen.comresearchgate.net The role of EZH2 and EZH1 inhibition by this compound has been investigated in MM. aacrjournals.orgnih.govscienceopen.com

This compound has demonstrated anti-myeloma activity in both MM cell lines and primary patient samples. Treatment with this compound potently inhibits the growth of several MM cell lines, including those that have developed resistance to other drugs. aacrjournals.orgnih.gov This inhibition is dose- and time-dependent and is associated with a reduction in H3K27me3 levels. aacrjournals.orgnih.gov

Diffuse Large B-cell Lymphoma (DLBCL)

Diffuse Large B-cell Lymphoma (DLBCL) is an aggressive type of non-Hodgkin lymphoma. cancerresearchuk.orglymphoma.org this compound has been investigated for its efficacy in DLBCL models, particularly focusing on cell lines with specific genetic alterations. mdpi.comnih.gov this compound has been reported to reduce the survival of diffuse large B-cell lymphoma cells. nih.gov

This compound has demonstrated selective cytotoxicity in DLBCL cell lines harboring the EZH2^Y641N mutation. nih.govapexbt.comselleckchem.comnih.govmedchemexpress.comselleckchem.com This mutation is known to enhance the enzymatic function of EZH2. oncotarget.com In cell-based assays, this compound potently inhibited the proliferation of DB cells, a DLBCL cell line with the EZH2^Y641N mutation, in a concentration- and time-dependent manner. nih.govapexbt.comselleckchem.commedchemexpress.com The EC50 value for this compound in inhibiting the proliferation of DB cells was reported as 633 ± 101 nM. nih.govapexbt.comselleckchem.commedchemexpress.com At a concentration of 5000 nM, this compound was able to completely kill DB cells after 8 days of exposure. nih.gov Studies have indicated that this compound is slightly more potent than GSK126, another EZH2 inhibitor, in inhibiting the proliferation of DB cells. nih.gov Dual EZH1 and EZH2 inhibitors like this compound have shown higher antitumor effectiveness compared to EZH2 selective inhibitors in DLBCL cells bearing the Y641N mutation.

A notable finding in the study of this compound is its efficacy in DLBCL cell lines that have developed resistance to other EZH2 inhibitors, such as GSK126 and EPZ-6438 (Tazemetostat). mdpi.comnih.govbiocrick.comnih.govnih.govacs.org Research has shown that DLBCL cells that were resistant to GSK126 and EPZ-6438 remained sensitive to treatment with this compound. biocrick.comnih.govnih.govacs.org This suggests that this compound may offer a therapeutic option for DLBCL cases that have become resistant to these specific EZH2 inhibitors. biocrick.comnih.govnih.govacs.org The ability of this compound to maintain efficacy in resistant cell lines highlights its potential utility in overcoming acquired drug resistance in DLBCL. mdpi.comnih.gov

Adult T-cell Leukemia Lymphoma (ATL) Cells

Adult T-cell Leukemia Lymphoma (ATL) is a rare and aggressive T-cell malignancy. lymphoma.orglymphoma-action.org.uknih.govfrontiersin.org While specific detailed research findings on this compound treatment in ATL cells were limited in the provided information, the context of EZH1/2 dual inhibition is relevant to ATL. One source mentions that Valemetostat (DS-3201b), another EZH1/2 dual inhibitor, is particularly efficient against ATL cells. nih.gov Another source suggests that this compound has potential as a dual inhibitor for ATL. researchgate.net Further research may be needed to fully elucidate the effects of this compound specifically on ATL cells.

Solid Tumors

Beyond hematological malignancies, this compound has also been explored for its potential therapeutic applications in various solid tumor models. mdpi.comnih.gov These investigations aim to determine its efficacy and mechanisms of action in different tissue contexts.

Studies have tested this compound in cell lines derived from solid tumors, including bladder cancer, colon cancer, glioblastoma (brain tumor-initiating cells), pancreatic cancer (using analogs), and uveal melanoma. mdpi.comnih.govoncotarget.comspandidos-publications.comtandfonline.comfrontiersin.org In glioblastoma brain tumor-initiating cell lines, this compound exhibited cytotoxicity in vitro, inhibited self-renewal, induced cell cycle arrest, and led to the downregulation of H3K27me3. oncotarget.com In bladder cancer cell lines, this compound was found to inhibit proliferation and migration while increasing apoptosis. spandidos-publications.com Research in colon cancer cell lines demonstrated that this compound effectively inhibits EZH2 and that co-inhibition of EGFR and EZH2 with this compound significantly decreased cell numbers and induced apoptosis. tandfonline.com this compound also showed efficacy in inhibiting the proliferation of uveal melanoma cells and reducing H3K27me3 expression. frontiersin.org The application of this compound in solid tumor models suggests a broader potential for EZH1/2 inhibition in cancer therapy.

Glioblastoma (Brain Tumor-Initiating Cells - BTICs)

Glioblastoma (GBM) is a highly aggressive and lethal primary adult brain tumor. frontiersin.org Brain Tumor-Initiating Cells (BTICs) are a subpopulation of glioblastoma cells believed to contribute to tumor initiation, progression, and therapeutic resistance due to their self-renewal capacity and ability to differentiate. frontiersin.orgresearchgate.netsickkids.ca Studies have investigated this compound's impact on these resilient cells.

This compound has demonstrated cytotoxic effects on BTICs in vitro. Treatment with this compound has been shown to significantly decrease viable cell numbers in a dose-dependent manner in BTIC lines such as BT73. researchgate.netnih.govresearchgate.net For instance, treatment with 4-6 µM this compound reduced viable cell numbers in BT73 cells over 72 and 96 hours. researchgate.netnih.govresearchgate.net

Furthermore, this compound impairs the self-renewal capacity of BTICs, a key characteristic of these cells. researchgate.netnih.govresearchgate.net In sphere formation assays, which measure self-renewal, this compound treatment impaired sphere formation in BTIC lines like BT73 and BT147. researchgate.netnih.govresearchgate.net Complete abrogation of sphere formation was observed at a concentration of 5 µM in both BT73 and BT147 cell lines. nih.govresearchgate.net

Below is a table summarizing the effect of this compound on BTIC viability and self-renewal:

| BTIC Line | This compound Concentration | Effect on Viable Cell Number | Effect on Self-Renewal (Sphere Formation) | Source |

| BT73 | 4-6 µM | Significantly decreased | Impaired | researchgate.netnih.govresearchgate.net |

| BT73 | 5 µM | Not specified in detail | Completely abrogated | nih.govresearchgate.net |

| BT147 | Varying concentrations | Not specified in detail | Impaired | researchgate.netnih.govresearchgate.net |

| BT147 | 5 µM | Not specified in detail | Completely abrogated | nih.govresearchgate.net |

This compound has been shown to induce cell cycle arrest in BTICs. Specifically, treatment with this compound leads to an accumulation of cells in the G1 phase of the cell cycle. researchgate.netnih.govresearchgate.net This effect was observed in BT73 cells treated with this compound at concentrations ranging from 2 to 5 µM, as assessed by propidium (B1200493) iodide staining and flow cytometry. researchgate.netnih.govresearchgate.net The increase in the percentage of cells in the G1 phase was accompanied by a slight decrease in the percentage of cells in both the S and G2/M phases. nih.gov An inactive analogue of this compound, UNC2400, did not induce similar cell cycle changes, suggesting the effect is specific to this compound's activity. nih.gov

Colon Cancer

Research has also investigated the effects of this compound on colon cancer cells.

This compound has demonstrated the ability to inhibit proliferation and induce apoptosis in colon cancer cell lines. nih.gov Studies have shown that this compound effectively inhibits EZH2 in colon cancer cell lines such as HT-29 and HCT-15. nih.gov Co-inhibition of EGFR and EZH2 using this compound and gefitinib (B1684475) significantly decreased the cell number of these colon cancer cell lines. nih.gov This co-inhibition not only decreased cell number but also led to increased apoptosis and a notable increase in autophagy. nih.gov this compound alone effectively inhibited H3K27me3 in HT-29 cells. nih.gov

Prostate Cancer

The impact of this compound on prostate cancer cell growth has also been explored.

EZH2 is overexpressed in metastatic prostate cancer and plays a role in prostate cancer cell proliferation. aacrjournals.org this compound, a dual inhibitor of EZH2 and EZH1, has shown effects on prostate cancer cells. nih.govfigshare.com Studies have indicated that this compound can exhibit synergistic effects with other agents, such as bortezomib (B1684674), in prostate cancer cell lines like LNCaP and DU145, leading to inhibited cell growth. nih.govfigshare.comfigshare.com This synergy was observed to be superior to combining bortezomib with an EZH2-specific inhibitor, highlighting the potential importance of EZH1 inhibition in prostate cancer. nih.gov

Below is a table summarizing the synergistic effect of this compound and bortezomib on prostate cancer cell growth:

| Prostate Cancer Cell Line | Treatment Combination | Effect on Cell Growth | Synergy Observed | Source |

| LNCaP | This compound + Bortezomib | Inhibited | Strong Synergy | nih.govfigshare.com |

| DU145 | This compound + Bortezomib | Inhibited | Strong Synergy | nih.govfigshare.comfigshare.com |

| LNCaP | GSK126 + Bortezomib | Inhibited | Less Synergy | nih.gov |

Uveal Melanoma

Studies have investigated the impact of this compound on uveal melanoma, an aggressive intraocular malignancy. This compound has demonstrated inhibitory effects on uveal melanoma cell growth and has been shown to influence key cellular pathways. nih.govnih.govlarvol.com

Inhibition of Cell Proliferation and Cell Cycle Modulation

This compound has been observed to inhibit the proliferation of uveal melanoma cells. Research indicates that this compound can downregulate H3K27me3 expression in uveal melanoma cells. nih.govnih.gov Additionally, this compound has been shown to affect the cell cycle in uveal melanoma cells, with one study indicating a blockage at the S phase in OMM1 cells treated with certain concentrations. nih.gov Inhibition of EZH2 with compounds including this compound has also been shown to inhibit cell growth and colony formation and influence the cell cycle profile in conjunctival melanoma cell lines. researchgate.neteur.nl

Bladder Cancer

The therapeutic potential of this compound has also been explored in bladder cancer models. Investigations have focused on its ability to modulate cellular behaviors critical for bladder cancer development and progression. spandidos-publications.comnih.govnih.govspandidos-publications.com

Suppression of Proliferation and Migration

This compound has been shown to decrease the proliferation and migration of bladder cancer cells. Studies using bladder cancer cell lines such as E-J and 5637 have demonstrated that this compound treatment inhibits proliferation in a dose- and time-dependent manner. spandidos-publications.comnih.govresearchgate.net Furthermore, this compound treatment resulted in decreased migration of these cell lines in wound healing and Transwell assays. researchgate.net

| Cell Line | Effect on Proliferation (Dose- and Time-Dependent) | Effect on Migration |

|---|---|---|

| E-J | Inhibited | Decreased (Wound Healing, Transwell) |

| 5637 | Inhibited | Decreased (Wound Healing, Transwell) |

Induction of Apoptosis

In addition to inhibiting proliferation and migration, this compound has been found to induce apoptosis in bladder cancer cells. Apoptosis analysis revealed that this compound treatment led to significant apoptosis in E-J and 5637 cells. spandidos-publications.comnih.gov

| Cell Line | Effect on Apoptosis |

|---|---|

| E-J | Induced significant apoptosis |

| 5637 | Induced significant apoptosis |

Efficacy in Xenograft Models

The antitumor activity of this compound has also been evaluated in in vivo bladder cancer models. In nude mice bearing E-J tumor xenografts, this compound demonstrated significant antitumor activity. nih.govresearchgate.net This suggests that this compound can contribute to the regression of bladder tumor xenografts in mice. spandidos-publications.comnih.gov

Non-Oncological Applications

Beyond its investigation in oncological settings, this compound has also been utilized as a tool in non-oncology research. Epigenetic chemical probes, including EZH2 inhibitors like this compound, are finding applications in fields outside of cancer research. tocris.com For instance, this compound has been employed in studies investigating the role of PKMTs, such as the PRC2 complex, in T cell antigen receptor (TCR)-mediated signaling. tocris.com This highlights the broader utility of this compound as a research tool for exploring epigenetic mechanisms in various biological contexts, including inflammation-related research. tocris.com

Non-alcoholic Fatty Liver Disease (NAFLD) and Non-alcoholic Steatohepatitis (NASH)

NAFLD is a spectrum of liver conditions ranging from simple steatosis to NASH, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma xiahepublishing.commdpi.com. Epigenetic modifications are understood to contribute to the progression of NAFLD and NASH researchgate.netnih.gov.

Decreased Inflammatory Cytokines and Fibrosis Markers in Disease Models

Studies using the STAM NASH mouse model, which mimics the progression of human NAFLD from steatosis to fibrosis, have investigated the effects of EZH2 inhibitors like this compound researchgate.netnih.govresearchgate.net. Treatment with this compound in STAM NASH mice decreased the mRNA expression of inflammatory cytokines and fibrosis markers researchgate.netnih.govresearchgate.net. Specifically, treatment with EZH2 inhibitors, including this compound, was shown to decrease serum levels of TNF-alpha in NASH mice nih.govresearchgate.net.

Data on the effect of this compound on inflammatory and fibrosis markers in STAM NASH mice:

| Treatment Group | Serum TNF-alpha Level | mRNA Expression of Inflammatory Cytokines | mRNA Expression of Fibrosis Markers |

| STAM-Vehicle | Elevated | Elevated | Elevated |

| STAM-UNC1999 | Slightly Lower | Decreased | Decreased |

| STAM-EPZ6438 | No significant effect | Decreased | Decreased |

| STAM-Obeticholic acid | - | - | - |

| Healthy (Normal) | Normal | Normal | Normal |

*Note: Data is based on findings in STAM NASH mice treated with 10 mg/kg of this compound, EPZ6438, or Obeticholic acid nih.govresearchgate.net. Decreased mRNA expression of inflammatory cytokines and fibrosis markers was observed with EZH2 inhibitors researchgate.netnih.govresearchgate.net. Serum TNF-alpha was slightly lower in the this compound group compared to the control nih.govresearchgate.net.

These findings suggest that inhibiting EZH2 with compounds like this compound may represent a promising therapeutic strategy for treating NASH by reducing inflammation and fibrosis nih.govresearchgate.net.

Immunomodulation

This compound has also shown effects on the immune system, particularly in the development and function of innate lymphoid cells.

Promotion of Natural Killer (NK) Cell Development and Function

Inhibition of EZH2 enzymatic activity with small molecules, including this compound, has been shown to increase the generation of IL-15 receptor (IL-15R) CD122+ NK precursors and mature NK cells from both mouse and human hematopoietic stem and progenitor cells researchgate.netnih.govresearchgate.net. Studies have indicated that this compound treatment can accelerate CD122 expression in cell cultures researchgate.net.

Upregulation of IL-15R (CD122) and NKG2D Activating Receptors

Enhanced NK cell expansion and cytotoxicity against tumor cells following EZH2 inhibition were associated with the upregulation of CD122 and the C-type lectin receptor NKG2D researchgate.netnih.gov. This compound treatment has been observed to lead to significantly increased NKG2D expression researchgate.net. Decreased H3K27me3 deposition was associated with the upregulation of NKG2D expression researchgate.net. In vivo studies using hosts infused with this compound-pretreated hematopoietic stem and progenitor cells also showed increased expression of CD122 and NKG2D on emerging NK cells nih.gov.

Modulation of ILC3 Development

While EZH1/2 inhibitors can push CD56+ precursor proliferation, studies suggest they may skew precursor cell lineage commitment towards ILC3 (Innate Lymphoid Cell Group 3) nih.gov. In vitro treatment with EZH1/2 inhibitors, including this compound, resulted in reduced frequencies of cytotoxic CD56+NKG2D+ NK cells in cultures nih.gov. The increase in ILC3 cells observed in the presence of these inhibitors may be due to a key role of EZH1/2 in ILC/NK cell lineage commitment nih.gov. Analyses of human umbilical cord blood CD34+ cell precursors cultured with this compound showed an increase in AhR+ and CD127+ cell precursors nih.gov.

Antiviral Activity (e.g., SARS-CoV-2 Replication Inhibition)

Research has indicated that inhibiting H3K27-methylation by this compound, a H3K27-methyltransferase inhibitor, was demonstrated to inhibit SARS-CoV-2 replication dntb.gov.ua. While the provided search results primarily discuss RNA interference and other inhibitors in the context of SARS-CoV-2 replication inhibition mdpi.comnih.govtum.deplos.org, one result explicitly links this compound's inhibitory effect on H3K27 methylation to the inhibition of SARS-CoV-2 replication dntb.gov.ua.

Molecular and Cellular Consequences of Unc1999 Treatment

Cell Proliferation and Viability Modulation

Treatment with UNC1999 has been shown to decrease cell viability and inhibit proliferation across various cancer cell types. In glioblastoma brain tumor-initiating cell (BTIC) lines, this compound significantly reduced the number of viable cells in a dose-dependent manner and prevented self-renewal, as evidenced by the complete abrogation of sphere formation at certain concentrations oncotarget.comresearchgate.net. Mixed lineage leukemia (MLL)-rearranged leukemia cells also exhibited suppressed colony-forming abilities and inhibited growth upon exposure to this compound in a time- and concentration-dependent fashion nih.gov. Furthermore, this compound demonstrated potent, concentration-dependent inhibition of proliferation in diffuse large B-cell lymphoma (DLBCL) cell lines harboring the EZH2 Y641N mutant apexbt.comselleckchem.com. Reduced proliferation was also observed in bladder cancer cells treated with this compound spandidos-publications.com.

The anti-proliferative effects of this compound are partly attributed to its ability to induce cell cycle arrest. Studies in BTIC lines showed that this compound treatment led to a G1 cell cycle arrest, with a corresponding decrease in the proportion of cells in the S and G2/M phases oncotarget.comresearchgate.net. Similarly, in MLL-rearranged leukemia cells, this compound induced cell-cycle arrest at the G1-to-S transition nih.gov.

The effective concentration for inhibiting cell proliferation varies depending on the specific cell line. For example, an EC50 of 633 nM was reported for a DLBCL cell line with the EZH2Y641N mutation apexbt.comselleckchem.com.

| Cell Line Type | Effect on Viability/Proliferation | Key Findings | Source |

| Glioblastoma Brain Tumor-Initiating Cells (BTICs) | Decreased viability, Inhibited proliferation, Impaired self-renewal | Dose-dependent reduction in viable cells, abrogated sphere formation, G1 arrest | oncotarget.comresearchgate.net |

| MLL-rearranged Leukemia Cells | Inhibited growth, Suppressed colony formation | Time- and concentration-dependent effects, G1-to-S arrest | nih.gov |

| DLBCL (EZH2 Y641N mutant) | Potent inhibition of proliferation | EC50 of 633 nM reported | apexbt.comselleckchem.com |

| Bladder Cancer Cells | Decreased proliferation | Observed in E-J and 5637 cell lines | spandidos-publications.com |

Apoptosis Induction and Associated Pathways

This compound has been shown to induce apoptosis in specific cellular contexts, although the mechanisms and extent can differ. In MLL-rearranged leukemia cells, this compound induced apoptosis in a time- and concentration-dependent manner nih.gov. Studies involving multiple myeloma (MM) cells sensitive to this compound also indicated that the reduction in cell viability was accompanied by the induction of apoptosis researchgate.net. Apoptosis was also increased in bladder cancer cells following this compound treatment spandidos-publications.com.

However, some research suggests that in certain cell types, this compound-induced cell death may occur independently of classical apoptosis. In glioblastoma BTICs, cell death induced by this compound did not appear to involve apoptosis or necroptosis, as inhibitors of these pathways did not restore cell viability oncotarget.com. In these cells, while the apoptotic marker cleaved-PARP did not show significant changes, an increase in LC3B II suggested a potential alternative mechanism of cell death, possibly autophagy oncotarget.com.

EZH2, the primary target of this compound, has been implicated in the regulation of apoptotic pathways. High expression levels of both EZH2 and CHK1 have been linked to a poor prognosis in ovarian cancer, suggesting a connection between EZH2 and apoptotic mechanisms nih.gov. EZH2 may contribute to increased CHK1 expression by interacting with its promoter, thereby potentially inhibiting downstream apoptotic signaling nih.gov.

Autophagy Modulation

This compound has been identified as a potent inducer of autophagy in various cancer cell lines selleckchem.comnih.govnih.gov.

Induction of Autophagy

Treatment with this compound has been observed to lead to the accumulation of LC3B II, a marker of autophagy induction oncotarget.com. In human colorectal cancer (CRC) cells, this compound induced a dose-dependent accumulation of LC3-II nih.govnih.gov. The induction of autophagy by this compound and other EZH2 inhibitors like GSK343 has been reported to be partly mediated by the transcriptional upregulation of the LC3B gene nih.govnih.govresearchgate.net.

The mechanism underlying this compound-induced autophagy appears to be partially dependent on ATG7 but independent of EZH2 inhibition in some contexts nih.govnih.gov. Inhibition of ATG5 expression was also found to potentiate this compound-induced LC3-II accumulation in DLD-1 cells researchgate.net.

Potential Role in Defective Autophagy

While this compound induces autophagy, some studies suggest it might also lead to defective autophagic flux. The accumulation of both LC3BII and p62/SQSTM1 in glioblastoma BTICs treated with this compound can indicate impaired autophagic flux oncotarget.com. This suggests that while the formation of autophagosomes is initiated, their subsequent fusion with lysosomes and degradation of their contents may be hindered, leading to the accumulation of autophagic markers and potentially contributing to cell death oncotarget.com.

The role of autophagy in cancer is complex, exhibiting both cytoprotective and cytotoxic functions nih.govnih.govlidsen.com. In the context of this compound treatment, the induced autophagy has been proposed to contribute to cell death in certain cancer cells oncotarget.comnih.govnih.gov.

Cell Differentiation Effects

This compound has demonstrated the ability to promote cell differentiation in specific cancer types, particularly those characterized by epigenetic dysregulation. In MLL-rearranged leukemia cells, this compound treatment resulted in dose-dependent changes in cell morphology, promoting differentiation from leukemic myeloblasts to more differentiated cell types nih.gov. This differentiation was associated with increased expression of differentiation markers and decreased levels of hematopoietic stem/progenitor markers such as c-Kit nih.gov.

In medulloblastoma (MB) cells, which originate from the cerebellar granule neuron lineage, this compound was found to induce neuronal differentiation by preventing H3K27me3 modifications elifesciences.orgbiorxiv.org. However, effective differentiation induction in these cells required the combination of this compound treatment with forced cell cycle exit induced by a CDK4/6 inhibitor elifesciences.orgbiorxiv.org. EZH2 is considered a factor that restrains post-mitotic differentiation, and its inhibition by this compound can promote this process elifesciences.orgbiorxiv.org.

Gene Expression Profiling

As an inhibitor of EZH2 and EZH1, this compound significantly impacts gene expression by altering the methylation status of H3K27. The reduction in global H3K27 trimethylation/dimethylation by this compound leads to the derepression of genes that were previously silenced by the Polycomb Repressive Complex 2 (PRC2) nih.govbiocrick.com.

Gene expression profiling studies have identified specific transcriptional changes induced by this compound. In MLL-rearranged leukemia cells, the transcriptome alterations induced by this compound overlapped with those observed following the knockdown of EED, a cofactor of EZH2 and EZH1, supporting this compound's on-target activity nih.gov. This compound was found to preferentially affect distal regulatory elements such as enhancers, leading to the derepression of polycomb targets, including the cell cycle regulator Cdkn2a nih.govbiocrick.com. Gene ontology analysis of genes derepressed by this compound revealed enrichment in pathways associated with development, myeloid differentiation, and proliferation nih.gov.

In multiple myeloma cells, this compound treatment significantly altered the expression of a substantial number of transcripts, with both upregulated and downregulated genes observed nih.gov. Pathway analysis of the upregulated genes indicated enrichment in processes related to apoptosis, Wnt signaling, MAPK signaling, insulin (B600854) signaling, and cellular differentiation nih.gov. Conversely, genes downregulated by this compound were primarily involved in metabolic activity nih.gov. This compound treatment also affected the expression of genes involved in the methionine cycling pathways in MM cells researchgate.net.

| Gene/Pathway | Effect of this compound Treatment | Cell Type | Source |

| Cdkn2a | Derepression (Upregulation) | MLL-rearranged Leukemia Cells | nih.govbiocrick.com |

| LC3B | Transcriptional Upregulation | Human Colorectal Cancer Cells | nih.govnih.govresearchgate.net |

| Apoptosis-related genes | Upregulation | Multiple Myeloma Cells | nih.gov |

| Differentiation-related genes | Upregulation | Multiple Myeloma Cells, MLL-rearranged Leukemia Cells | nih.govnih.gov |

| Metabolic genes | Downregulation | Multiple Myeloma Cells | nih.gov |

| Methionine cycling genes | Altered expression | Multiple Myeloma Cells | researchgate.net |

Global Transcriptome Alterations

This compound treatment leads to significant alterations in the global transcriptome. Studies have shown that this compound alters the expression of hundreds of transcripts. nih.gov Consistent with the gene-silencing role of PRC2, treatment with this compound results in a greater number of genes showing upregulation compared to downregulation. nih.gov These transcriptome changes induced by this compound overlap with those observed following knockdown of embryonic ectoderm development (EED), a common cofactor of EZH2 and EZH1, indicating that this compound's effects are on-target. nih.govbiocrick.comresearchgate.net Mechanistically, this compound preferentially affects distal regulatory elements, such as enhancers, leading to the derepression of polycomb targets. nih.govbiocrick.comresearchgate.net This gene derepression is correlated with a decrease in H3K27me3 and a concurrent increase in H3K27 acetylation. nih.govbiocrick.comresearchgate.net

Identification of Specific Derepressed Genes (e.g., Cdkn2a, NR4A1)

Several specific genes have been identified as being derepressed following this compound treatment. A crucial mediator of this compound-induced growth inhibition is the gene Cdkn2a. nih.gov Derepression of Cdkn2a occurs because this compound affects distal regulatory elements like enhancers. nih.govbiocrick.comresearchgate.net This derepression is associated with decreased H3K27me3 and increased H3K27 acetylation at these sites. nih.govbiocrick.comresearchgate.net

Another gene found to be a direct target of this compound is the tumor suppressor gene NR4A1. biocrick.comresearchgate.netnih.gov Derepression of NR4A1 by this compound has been shown to result in the suppression of MYC. biocrick.comresearchgate.netnih.gov

Table 1: Examples of Derepressed Genes Following this compound Treatment

| Gene Name | Description | Consequence of Derepression | Source |

| Cdkn2a | Cyclin-dependent kinase inhibitor 2A | Crucial mediator of growth inhibition | nih.gov |

| NR4A1 | Nuclear Receptor Subfamily 4 Group A Member 1 | Results in suppression of MYC | biocrick.comresearchgate.netnih.gov |

Signaling Pathway Intersections

This compound's impact extends to several key signaling pathways, influencing cellular processes critical for proliferation and survival.

Suppression of MYC Pathways

Derepression of the tumor suppressor gene NR4A1 by this compound leads to the suppression of MYC. biocrick.comresearchgate.netnih.gov This suppression of MYC can be enhanced when this compound is used in combination with other agents, such as bortezomib (B1684674), suggesting a cooperative blockade of PRC2 function. biocrick.comresearchgate.netnih.gov Studies in multiple myeloma cell lines have confirmed that EZH2 inhibition by this compound downregulates the expression of MYC at both the mRNA and protein levels. researchgate.netoncotarget.com Pathway analysis of genes downregulated upon EZH2 inhibition in multiple myeloma cells also indicates an impact on MYC-associated pathways. oncotarget.comresearchgate.net

Inhibition of JAK2/STAT3 Signaling Pathway

Research indicates that this compound can also inhibit the JAK2/STAT3 signaling pathway. In bladder cancer cells, treatment with this compound decreased the constitutive phosphorylation levels of JAK2 and STAT3, which are necessary for the activity of this pathway. nih.govspandidos-publications.comnih.gov This suggests that the inhibition of EZH2 by this compound may regulate the activation of the JAK2/STAT3 pathway. nih.govspandidos-publications.comnih.gov In vivo studies using xenograft models have further supported this, showing significantly decreased expression levels of JAK2 and STAT3 in tumors treated with this compound compared to controls. nih.govresearchgate.net These findings suggest that this compound inhibits tumor growth, in part, by inhibiting EZH2 and the subsequent JAK2/STAT3 signaling pathway. nih.govresearchgate.net

Table 2: Signaling Pathways Affected by this compound Treatment

| Pathway Name | Key Effect of this compound Treatment | Associated Genes/Proteins Involved | Observed Contexts | Source |

| MYC Pathway | Suppression | MYC, NR4A1 | Multiple Myeloma, Prostate | biocrick.comresearchgate.netnih.govresearchgate.netoncotarget.com |

| JAK2/STAT3 Pathway | Inhibition | JAK2, STAT3 | Bladder Cancer | nih.govspandidos-publications.comnih.govresearchgate.net |

DNA Damage and Metabolite Accumulation

This compound treatment has been linked to both DNA damage and alterations in metabolite accumulation. A combination of EZH2 and HDAC inhibitors, including this compound, has demonstrated synergy in vitro by augmenting apoptosis and increasing DNA damage. biocrick.comnih.gov EZH2 inhibition via pharmacological inhibitors like this compound has been shown to aggravate genotoxic effects induced by treatments such as olaparib, a PARP inhibitor, enhancing synthetic lethal effects in certain cancer cell lines. nih.gov this compound has also been shown to attenuate DNA damage repair in bladder cancer cells. researchgate.net Cells treated with this compound maintained higher levels of γ-H2AX foci, a marker of DNA damage, for an extended period after exposure to irradiation. researchgate.net

Regarding metabolite accumulation, studies have shown that this compound treatment can affect metabolites involved in methionine cycling pathways. researchgate.netresearchgate.net For instance, this compound treatment has been observed to lead to a clear accumulation of homocysteine in certain cancer cell lines. researchgate.netresearchgate.net Other metabolic changes noted include the accumulation of 5-methyltetrahydrofolic acid and 5'-methylthioadenosine, alongside a decrease in glycine (B1666218) abundance in specific cell lines. researchgate.net These metabolic alterations, particularly in methionine metabolism, have been associated with sensitivity to EZH2 inhibition. researchgate.net The dysregulation of methionine cycling and subsequent variation in metabolite abundance, such as homocysteine accumulation, can result from the upregulation of tumor-suppressor miRNAs that target enzymes involved in this pathway, which are derepressed upon this compound treatment. researchgate.net

Table 3: Other Cellular Effects of this compound Treatment

| Effect | Description | Observed Contexts | Source |

| DNA Damage | Augmented by combination therapies; DNA damage repair is attenuated, leading to sustained γ-H2AX foci. | Glioblastoma Brain Tumor-Initiating Cells, BRCA-deficient cell lines, AML patient cells, Bladder Cancer Cells | biocrick.comnih.govnih.govresearchgate.net |

| Metabolite Accumulation | Accumulation of specific metabolites, including homocysteine, 5-methyltetrahydrofolic acid, and 5'-methylthioadenosine; decrease in glycine. | Multiple Myeloma Cell Lines, Taxane-resistant TNBC Cells | researchgate.netresearchgate.netbiorxiv.org |

Combination Therapies Involving Unc1999

Rationale for Combination Strategies

UNC1999 is a potent, orally bioavailable dual inhibitor of EZH2 and EZH1, the catalytic components of the Polycomb repressive complex 2 (PRC2) cenmed.combiocrick.commdpi.com. PRC2 plays a critical role in gene silencing through trimethylation of histone H3 at lysine (B10760008) 27 (H3K27me3), and its dysregulation is implicated in various cancers aacrjournals.orgmdpi.com. While EZH2 is often overexpressed or mutated in cancer, leading to increased H3K27me3 and repression of tumor suppressor genes, EZH1 can also contribute to H3K27 methylation, particularly when EZH2 is inhibited or absent mdpi.com. Therefore, dual inhibition of both EZH2 and EZH1 by compounds like this compound offers a more complete blockade of PRC2 activity and H3K27me3, providing a rationale for its use, especially in contexts where EZH1 activity might compensate for EZH2 inhibition mdpi.commdpi.com.

The rationale for combining this compound with other therapeutic agents stems from several key observations in preclinical studies:

Synergy with Proteasome Inhibitors: Research has demonstrated significant synergistic cytotoxic effects when this compound is combined with proteasome inhibitors, such as bortezomib (B1684674), in multiple myeloma and prostate cancer cell lines biocrick.comaacrjournals.orgnih.govashpublications.orgchiba-u.jpfigshare.com. This synergy is partly attributed to proteasome inhibitors downregulating EZH2 transcription via disruption of the RB-E2F pathway, thereby sensitizing EZH2-dependent cells to EZH1 inhibition by this compound biocrick.comaacrjournals.orgchiba-u.jpfigshare.com. The combination has been shown to enhance apoptosis and suppress MYC expression, suggesting a cooperative blockade of PRC2 function biocrick.comaacrjournals.orgnih.govchiba-u.jpfigshare.com. Studies in multiple myeloma cell lines (e.g., LNCaP and DU145 for prostate cancer, and MM.1S, H929, RPMI8226, DOX40 for multiple myeloma) have shown synergistic effects, even in drug-resistant lines mdpi.comnih.govashpublications.org.

Overcoming Resistance Mechanisms: EZH2 overexpression has been linked to resistance to bortezomib in multiple myeloma, and this compound has shown the ability to overcome this resistance when used in combination biocrick.comaacrjournals.orgnih.govchiba-u.jpfigshare.com. Furthermore, this compound has demonstrated efficacy in cell lines resistant to other EZH2-specific inhibitors like GSK126 and Tazemetostat, suggesting its potential in overcoming acquired resistance to single-agent EZH2 inhibition mdpi.com.

Synergy with Dexamethasone: In glioblastoma brain tumor-initiating cells (BTICs), this compound has shown synergistic effects when combined with dexamethasone, a corticosteroid commonly used in these patients researchgate.netoncotarget.com. While the combination did not significantly alter H3K27me3 or EZH2 protein levels, a decrease in c-MYC protein expression was observed, and the combination significantly suppressed tumor growth in xenograft models where single agents were less effective researchgate.netoncotarget.com.

Targeting Multiple Epigenetic Mechanisms: Combining this compound with inhibitors of other epigenetic modifiers, such as histone deacetylases (HDACs), has also been explored based on the rationale that EZH2 can work in conjunction with HDACs researchgate.net. While specific data on this compound combinations with HDAC inhibitors were not detailed in the provided context, the general principle of targeting multiple epigenetic pathways simultaneously is a rationale for combination strategies researchgate.net.

Potential in Other Cancers: Preclinical studies suggest the potential for this compound combinations in other cancer types, including hepatocellular carcinoma (HCC), where inhibiting EZH2 has shown synergistic effects with sorafenib (B1663141) and may improve antitumor immunity researchgate.net.

The synergistic effects observed with different classes of agents highlight the potential of this compound in combination therapies, aiming to enhance anti-tumor activity, overcome resistance, and target multiple oncogenic pathways.

Here is a summary of research findings on this compound combination therapies:

| Combination Partner | Cancer Type(s) | Observed Effect | Rationale/Mechanism | Source(s) |

| Proteasome Inhibitors (e.g., Bortezomib) | Multiple Myeloma, Prostate Cancer | Synergistic cytotoxicity | Proteasome inhibitors downregulate EZH2; combination enhances apoptosis and suppresses MYC; overcomes bortezomib resistance. | biocrick.comaacrjournals.orgnih.govashpublications.orgchiba-u.jpfigshare.com |

| Dexamethasone | Glioblastoma (BTICs) | Synergistic effect | Decreased c-MYC expression; significant tumor growth suppression in vivo. | researchgate.netoncotarget.com |

| Sorafenib | Hepatocellular Carcinoma | Synergistic effect | Overcomes sorafenib resistance. | researchgate.net |

常见问题

Basic Research Questions

Q. What biochemical methods are used to determine UNC1999’s selectivity for EZH2 and EZH1 over other methyltransferases?

- Methodology : Competitive enzymatic assays with S-adenosyl methionine (SAM) as a cofactor are employed to measure IC50 values. This compound’s selectivity is validated against a panel of 15+ methyltransferases (e.g., G9a, SETD8) and non-epigenetic targets (kinases, GPCRs).

- Key Data :

- EZH2 IC50: <10 nM; EZH1 IC50: 45 nM .

-

1,000-fold selectivity over other histone methyltransferases (HMTs) and non-epigenetic targets (e.g., sigma2 Ki = 65 nM; histamine H3 Ki = 300 nM) .

Q. How can researchers quantify this compound’s cellular potency in reducing H3K27me3 levels?

- Methodology :

- In-Cell Western (ICW) Assay : High-throughput immunofluorescence using H3K27me3-specific antibodies, normalized to cell count via DRAQ5 staining .

- Flow Cytometry/Western Blot : Dose-dependent reduction in H3K27me3 in MCF10A (IC50 = 124 ± 11 nM) and near-complete elimination in MCF7 cells at 5,000 nM .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating this compound’s synergy with chemotherapy agents in vivo?

- Model : Use immunodeficient mice (e.g., C.NOD/SCID) with DLBCL or colorectal cancer xenografts.

- Dosage :

- This compound : 50–150 mg/kg (intraperitoneal/oral) .

- Combination Agents : Dexamethasone (1 mg/kg) or 5-fluorouracil (5-FU) .

- Outcome Metrics :

- Tumor volume reduction (e.g., 50% inhibition in E-J bladder cancer xenografts at 50 mg/kg) .

- Limiting dilution assays (LDA) to assess cancer-initiating cell depletion (e.g., 4-fold reduction with this compound + 5-FU) .

Q. How does this compound modulate the JAK2/STAT3 pathway in bladder cancer, and what assays validate this mechanism?

- Mechanism : this compound reduces phosphorylation of JAK2 (p-JAK2) and STAT3 (p-STAT3), inhibiting downstream oncogenic signaling .

- Methods :

- Western Blot : Compare p-JAK2/p-STAT3 levels in treated (100 µM this compound) vs. DMSO-control E-J/5637 cells .

- In Vivo Validation : Tumor xenograft analysis showing decreased JAK2/STAT3 expression post-UNC1999 treatment (50 mg/kg, p<0.05) .

Q. What strategies mitigate potential resistance to this compound in EZH2-mutant lymphoma models?

- Approach : Combine this compound with agents targeting compensatory pathways (e.g., autophagy inducers or BET inhibitors).

- Evidence :

- This compound + dexamethasone synergistically inhibits tumor growth in EZH2 Y641N DLBCL models (3.7 µM this compound + 31 µM DEX; p<0.01) .

- Prolonged exposure (8 days) to 5,000 nM this compound fully eradicates DB cells (EC50 = 633 ± 101 nM) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。